Product packaging for 3-Methyl-1H-indole-2-thiol(Cat. No.:CAS No. 61238-33-3)

3-Methyl-1H-indole-2-thiol

Cat. No.: B14589277
CAS No.: 61238-33-3
M. Wt: 163.24 g/mol
InChI Key: XOYIEISLCXIHPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Methyl-1H-indole-2-thiol is a versatile sulfur-containing indole derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Indole-thiol hybrids are of significant interest in the development of novel pharmacologically active compounds, particularly as scaffolds for anticancer and antimicrobial agents . This compound is a crucial precursor for synthesizing complex fused heterocyclic systems, such as thiazolo[3,2-a]indoles, which are recurrent frameworks in compounds with notable antifungal and anticancer properties . Researchers utilize this scaffold to develop novel molecules that can modulate various signaling pathways and exhibit a broad spectrum of therapeutic activities . The structure combines the indole moiety, a feature found in many natural products and marketed drugs, with a reactive thiol group, enabling diverse chemical modifications and fragment-based drug design . As with many 3-substituted indoles, appropriate safety precautions should be observed during handling, and studies on related compounds suggest potential for cytochrome P450-mediated bioactivation . This product is intended for research applications in a controlled laboratory setting. For Research Use Only. Not for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NS B14589277 3-Methyl-1H-indole-2-thiol CAS No. 61238-33-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61238-33-3

Molecular Formula

C9H9NS

Molecular Weight

163.24 g/mol

IUPAC Name

3-methyl-1H-indole-2-thiol

InChI

InChI=1S/C9H9NS/c1-6-7-4-2-3-5-8(7)10-9(6)11/h2-5,10-11H,1H3

InChI Key

XOYIEISLCXIHPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=CC=CC=C12)S

Origin of Product

United States

The Strategic Significance of Indole and Thiol Pharmacophores in Advanced Organic Synthesis

The indole (B1671886) moiety is a ubiquitous heterocyclic scaffold that is central to the structure of numerous natural products, pharmaceuticals, and advanced materials. researchgate.net Its unique bicyclic structure, composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, confers upon it a distinct set of chemical properties. nih.gov The indole ring system is electron-rich, making it susceptible to electrophilic substitution, with the C-3 position being the most reactive site. nih.govnih.govbhu.ac.in This reactivity has been extensively exploited in the synthesis of a diverse array of functionalized indole derivatives. researchgate.netrsc.org

The thiol group (-SH) is another critical pharmacophore in medicinal chemistry. solubilityofthings.com Thiols are known for their ability to form disulfide bonds, which are vital in many biochemical processes. solubilityofthings.com The incorporation of a thiol group into a molecule can significantly influence its biological activity, often through interactions with enzymes or receptors. researchgate.net Organosulfur compounds, in general, are a cornerstone of many synthetic methodologies. researchgate.net

The combination of the indole and thiol pharmacophores within a single molecule, as seen in indole thiols, creates a unique chemical entity with the potential for novel reactivity and biological function. These compounds are valuable intermediates in organic synthesis, providing a platform for the construction of more complex heterocyclic systems. nih.gov

Evolution of Academic Research Focusing on Indole Thiols

The study of indole (B1671886) derivatives has a rich history, dating back to the 19th century with the work of Adolf von Baeyer. nih.govchemrj.org However, the specific focus on indole thiols is a more recent development. Early research in this area was often centered on the fundamental synthesis and reactivity of these compounds. Over the years, a variety of methods have been developed for the synthesis of indole thiols, including the reaction of indoles with sulfur-based reagents and the cyclization of appropriately substituted anilines. acs.orgjst.go.jp

A significant advancement in this field has been the development of catalytic methods for the synthesis of 3-thioindoles. acs.org These methods often utilize transition metal catalysts or, more recently, metal-free approaches to achieve efficient and selective thiolation of the indole ring. acs.orgrsc.org The use of Bunte salts as odorless and stable sulfur sources represents a practical and environmentally benign approach to the synthesis of 3-thioindoles. acs.org Furthermore, the development of one-pot multicomponent reactions has provided a streamlined route to complex 3-chalcogenylindoles. acs.orgrsc.org

The investigation into the biological activities of indole thiols has also evolved. Initially, research may have been exploratory, but it has now become more targeted, with studies focusing on specific therapeutic areas such as antimicrobial and anticancer applications. sci-hub.sechemrj.orgasm.org

Current Research Gaps and the Rationale for In Depth Study of 3 Methyl 1h Indole 2 Thiol

Direct Sulfenylation Approaches to Access Indole Thiol Architectures

Direct C-H sulfenylation of the indole nucleus represents an efficient and atom-economical strategy for the synthesis of indole thiols. sioc-journal.cn This approach avoids the need for pre-functionalized starting materials, streamlining the synthetic process. sioc-journal.cnacs.org

Oxidative Sulfenylation Protocols Utilizing Catalytic Systems

Catalytic oxidative sulfenylation provides a powerful tool for the formation of the C-S bond at the C3 position of indoles. Various catalytic systems have been developed to facilitate this transformation with high efficiency and selectivity.

One notable method involves an iodine-catalyzed oxidative system using dimethyl sulfoxide (B87167) (DMSO) as the oxidant. rsc.orgrsc.org This reaction proceeds under ambient conditions and offers good to excellent yields of 3-sulfenylindoles. rsc.orgrsc.org The use of dimethyl carbonate (DMC) as a green solvent further enhances the environmental friendliness of this protocol. rsc.orgrsc.org The catalytic cycle is believed to involve the in situ generation of an electrophilic sulfur species from the disulfide, which then undergoes electrophilic substitution with the indole. Both N-protected and unprotected indoles are suitable substrates for this transformation. rsc.orgrsc.org

Palladium catalysis has also been successfully employed for the oxidative sulfenylation of indoles. acs.org An efficient method utilizes aryl boronic acids and elemental sulfur in the presence of a palladium catalyst to generate a wide range of 3-sulfenylheteroarenes. acs.org This one-pot procedure is applicable to both N-protected and unprotected indoles and even allows for the construction of two C-S bonds in a single step. acs.org

Other metal catalysts, such as those based on iron and copper, have also been explored for the 3-sulfenylation of indoles. rsc.org These methods often involve the use of various sulfenylating agents like thiols or disulfides. rsc.org

Base-Promoted Sulfenylation Reactions for C-S Bond Formation

Base-promoted reactions offer an alternative pathway for the C-S bond formation in indoles, often proceeding under transition-metal-free conditions. mdpi.comacs.org These methods typically involve the deprotonation of the indole N-H or a C-H bond, followed by reaction with a suitable sulfur electrophile.

For instance, the use of a strong base like potassium tert-butoxide (K-t-OBu) can facilitate the reductive coupling of indole-3-tosylhydrazones with thiols, affording 3-(phenylthio)methyl indole derivatives in high yields. researchgate.net This method is advantageous due to its broad substrate scope and operational simplicity. researchgate.net Another approach involves the use of KOH in DMSO to promote the N-arylation of indoles with fluoro- or chloroarenes, demonstrating the utility of base-promoted nucleophilic aromatic substitution (SNAr) in forming C-N bonds, a related transformation. mdpi.com

While direct base-promoted C-S bond formation at the C2 or C3 position of the indole ring is a subject of ongoing research, these related base-mediated methodologies highlight the potential for developing new synthetic strategies for indole thiols.

Metal-Free and Environmentally Conscious Synthetic Routes to Sulfenylated Indoles

The development of metal-free and environmentally benign synthetic methods is a key focus in modern organic chemistry. sioc-journal.cn Several such approaches have been successfully applied to the synthesis of sulfenylated indoles.

A notable metal- and halogen-free method utilizes ammonium (B1175870) persulfate in methanol (B129727) for the sulfenylation of indoles with diaryl disulfides. rsc.orgrsc.org This protocol is not sensitive to moisture and proceeds in a low-boiling solvent. rsc.org Furthermore, the addition of a stoichiometric amount of iodine can lead to the formation of 2,3-bis-sulfenyl indoles. rsc.org

Iodine catalysis, as mentioned earlier, also provides a metal-free alternative. rsc.orgrsc.orgacs.org The use of iodine in combination with an oxidant like DMSO allows for the efficient 3-sulfenylation of indoles under mild conditions. rsc.orgrsc.org Mechanochemical methods, such as ball milling, in conjunction with iodine catalysis, have also been developed for the rapid and solvent-minimized synthesis of indolyl sulfides from disulfides. acs.org Additionally, employing Bunte salts as stable and odorless sulfur sources with an iodine catalyst and DMSO as both oxidant and solvent presents a practical and greener approach to 3-thioindoles. acs.org

These metal-free methods offer significant advantages in terms of reduced environmental impact and cost-effectiveness.

Photocatalytic and Visible-Light Driven Strategies for Thiyl Radical Generation

Photocatalysis and visible-light-mediated reactions have emerged as powerful tools for the generation of reactive intermediates under mild conditions. nih.gov These strategies have been effectively utilized for the synthesis of sulfenylated indoles through the generation of thiyl radicals.

One approach involves the use of an inexpensive organic dye, such as Rose Bengal, as a photocatalyst. researchgate.netrsc.org Under visible light irradiation in the presence of air as a terminal oxidant, thiophenols can be efficiently coupled with indoles at the C3 position. rsc.org The proposed mechanism involves the generation of a thiyl radical from the thiophenol, which then adds to the indole ring. chinesechemsoc.org

Another strategy utilizes the formation of an electron donor-acceptor (EDA) complex between an indole derivative and a thiol. rsc.orgresearchgate.net Visible light irradiation of this complex can initiate a single electron transfer, leading to the formation of a thiyl radical and subsequent C-S bond formation. rsc.org This method has been successfully applied to the redox-neutral sulfenylation of N-carboxyindoles with thiols, particularly "on water," where the reaction rate and selectivity are significantly enhanced. rsc.org These photocatalytic methods offer a green and efficient alternative to traditional synthetic approaches. thieme-connect.comchim.it

Indirect Synthetic Pathways Involving Precursors and Tautomeric Forms

Indirect methods for the synthesis of indole thiols often involve the transformation of pre-functionalized precursors, such as indoline-2-thiones. These pathways frequently exploit the tautomeric equilibrium between thioamide and imidothiol forms.

Transformations of Indoline-2-thiones and Examination of Thioamide-Imidothiol Tautomerism

Indoline-2-thiones are versatile precursors for the synthesis of a variety of sulfur-containing indole derivatives. wikipedia.org They exist in a tautomeric equilibrium with their corresponding 1H-indole-2-thiol form. d-nb.inforsc.org This thioamide-imidothiol tautomerism is crucial for their reactivity. acs.orgscispace.com

The less nucleophilic nitrogen of the indole ring compared to the C3 position often directs the reactivity. nih.gov However, in 3,3-disubstituted indoline-2-thiones, the sulfur atom's nucleophilicity can be enhanced through the thioamide-imidothiol tautomerism, where the imidothiol form is more predominant and thermodynamically favored. acs.orgresearchgate.net The sulfur anion in the imidothiol tautomer is a stronger nucleophile than the nitrogen anion. researchgate.net

This reactivity has been harnessed in various synthetic transformations. For example, the reaction of 3-alkylated indoline-2-thiones with 2-halo-ketones in water provides a practical and environmentally friendly route to polysubstituted-thiazolo[3,2-a]indoles through a formal [3+2] annulation. nih.gov Similarly, the reaction of indoline-2-thiones with diethyl acetylenedicarboxylate (B1228247) (DD) derivatives can lead to the formation of α-thiohydrazones, driven by the aromaticity of the resulting 1H-indole-2-thiol. d-nb.info These examples underscore the importance of understanding and controlling the tautomeric behavior of indoline-2-thiones for the targeted synthesis of complex indole-based scaffolds.

Below is a table summarizing the yields of various sulfenylated indoles synthesized using different catalytic systems.

EntryIndole DerivativeSulfenylating AgentCatalyst/PromoterSolventYield (%)Reference
11H-IndoleDiphenyl disulfideI₂/DMSODMC95 rsc.org
2N-Methylindolep-Tolyl disulfideI₂/DMSODMC98 rsc.org
35-Nitro-1H-indolep-Tolyl disulfide(NH₄)₂S₂O₈Methanol94 rsc.org
41H-IndoleThiophenolRose Bengal/Visible LightCH₂Cl₂77 rsc.org
5N-Methylindole4-MethylthiophenolRose Bengal/Visible LightCH₂Cl₂47 rsc.org
62-Methyl-1H-indoleThiophenolI₂/DMSODMSO73 acs.org
71H-IndoleSodium p-tolylthiosulfateI₂/DMSODMSO92 acs.org
83-Methylindoline-2-thioneEthyl 2-chloroacetoacetateWaterWater97 nih.gov

Cyclization Reactions for the Assembly of the Indole-Thiol Core

Cyclization reactions represent a powerful and direct approach to constructing the indole-thiol core. These methods often involve the formation of the heterocyclic ring and the introduction of the thiol moiety in a single or sequential process.

A notable metal-free approach involves the alkanethiol-mediated cyclization of o-alkynylisocyanobenzenes. acs.orgnih.govresearchgate.net This reaction proceeds through a nucleophilic addition of an alkanethiol to the isonitrile group, followed by a 5-exo cyclization. acs.orgresearchgate.net The resulting 3-alkylidene indole intermediate then undergoes a second nucleophilic addition by an alkanethiol to yield bis-thiolated indole derivatives. acs.org This method is advantageous due to its mild, room-temperature reaction conditions and broad functional group compatibility. acs.orgnih.govresearchgate.net Density functional theory (DFT) calculations have confirmed that the 5-exo cyclization pathway is energetically more favorable than the 6-endo pathway. acs.orgresearchgate.net

Another strategy involves the reaction of 1,2-diaza-1,3-dienes with indoline-2-thiones in acetonitrile (B52724) at room temperature. d-nb.info This reaction proceeds rapidly to afford 4-((1H-indol-2-yl)thio)-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxylates. d-nb.info The process is characterized by a color change from red to pale yellow, indicating the consumption of the diaza-diene. d-nb.info

Furthermore, cascade reactions offer an efficient route to functionalized indoles. For instance, a cascade oxidative trifluoromethylthiolation and cyclization of N-[(3-aryl)propioloyl]indoles using AgSCF₃ has been developed. beilstein-journals.org This method allows for the synthesis of novel trifluoromethylthiolated pyrrolo[1,2-a]indol-3-ones. beilstein-journals.org Mechanistic studies suggest the involvement of radical processes in these transformations. beilstein-journals.org

The following table summarizes key aspects of these cyclization reactions:

Starting Materials Reagents/Conditions Product Type Key Features
o-Alkynylisocyanobenzenes, AlkanethiolsMetal-free, Room temperatureBis-thiolated indolesMild conditions, Broad functional group tolerance acs.orgnih.govresearchgate.net
1,2-Diaza-1,3-dienes, Indoline-2-thionesAcetonitrile, Room temperature4-((1H-Indol-2-yl)thio)-1H-pyrazol-5-olesRapid reaction, Visual endpoint d-nb.info
N-[(3-Aryl)propioloyl]indolesAgSCF₃, (NH₄)₂S₂O₈, NaHCO₃Trifluoromethylthiolated pyrrolo[1,2-a]indol-3-onesCascade reaction, Radical mechanism beilstein-journals.org

Palladium-Catalyzed Annulation and Other Transition Metal-Catalyzed Syntheses of Indole Scaffolds

Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of complex heterocyclic systems, including indoles and their thio-derivatives. mdpi.comresearchgate.net These methods offer high efficiency, functional group tolerance, and the ability to construct highly substituted indole rings. mdpi.comresearchgate.net

Palladium-catalyzed annulation of anilines with bromoalkynes provides a regioselective route to 2-phenylindoles. organic-chemistry.org The reaction is believed to proceed via an anti-nucleophilic addition of the aniline (B41778) to the bromoalkyne, followed by a sequential C-H functionalization. organic-chemistry.org Another efficient palladium-catalyzed three-component reaction involves aryl iodides, alkynes, and diaziridinone to produce 2,3-disubstituted indoles with high efficiency and regioselectivity. labxing.com This reaction is proposed to proceed through a C,C-palladacycle intermediate. labxing.com

The Sonogashira cross-coupling reaction is a cornerstone in indole synthesis. researchgate.net Coupling terminal acetylenes with N,N-dialkyl-o-iodoanilines in the presence of a Pd/Cu catalyst yields N,N-dialkyl-o-(1-alkynyl)anilines, which can then undergo iodocyclization to form 3-iodoindoles. nih.gov These 3-iodoindoles are versatile intermediates that can be further functionalized via subsequent palladium-catalyzed reactions like Suzuki-Miyaura and Sonogashira couplings to generate highly substituted indoles. nih.gov

Beyond palladium, other transition metals like cobalt and silver have also been employed. Cobalt(III)-catalyzed indolization with N-alkyl-N-arylhydrazines and the synthesis of 3-imine indole derivatives from isocyanides and sulfonyl azides showcase the versatility of cobalt in indole synthesis. mdpi.com Silver(I) has been used to catalyze the direct C3 selanylation of indoles, a reaction analogous to thiolation. rsc.org

A summary of representative transition metal-catalyzed reactions is presented below:

Catalyst System Reactants Product Type Reaction Type
Pd(OAc)₂, P(o-tol)₃Aryl iodides, Alkynes, Diaziridinone2,3-Disubstituted indolesThree-component Annulation labxing.com
Pd/Cu, I₂N,N-Dialkyl-o-iodoanilines, Terminal acetylenes3-IodoindolesSonogashira Coupling/Iodocyclization nih.gov
Pd(OAc)₂, Ligand3-Iodoindoles, Boronic acids/Terminal acetylenes1,2,3-Trisubstituted indolesSuzuki/Sonogashira Coupling nih.gov
Co(III) complexesN-Alkyl-N-arylhydrazinesIndolesIndolization mdpi.com
Ag(I) saltsIndoles, Diorganoyl diselenides3-SelanylindolesDirect C-H Functionalization rsc.org

Fischer Indole Synthesis and its Adaptations for Methyl-Substituted Indole Derivatives

The Fischer indole synthesis, first reported in 1883, remains one of the most fundamental and widely used methods for preparing indole derivatives. alfa-chemistry.combhu.ac.in The classic reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with a ketone or aldehyde. alfa-chemistry.com

For the synthesis of methyl-substituted indoles, such as those related to this compound, the choice of the carbonyl component is crucial. The reaction of a phenylhydrazine (B124118) with a ketone of the structure RCH₂COCH₂R' can lead to a mixture of products. alfa-chemistry.com To obtain a 2-methylindole (B41428) derivative, a common precursor is pyruvic acid phenylhydrazone, which upon reaction yields 2-indolecarboxylic acid; this can be subsequently decarboxylated. alfa-chemistry.com The synthesis of 2,3,3-trimethylindolenines has been achieved in high yields by reacting tolylhydrazine hydrochlorides with isopropyl methyl ketone in acetic acid at room temperature. researchgate.net

The traditional Fischer synthesis often requires harsh acidic conditions. Modern adaptations have focused on using milder catalysts and greener reaction media. For instance, ionic liquids like 1-carboxymethyl-3-methylimidazolium tetrafluoroborate (B81430) have been employed as recyclable and eco-friendly catalysts. openmedicinalchemistryjournal.com An improved synthesis of sumatriptan, a complex indole derivative, was achieved via a Fischer cyclization by introducing an ethoxycarbonyl protecting group on the sulfonamide nitrogen of the hydrazine (B178648) precursor. clockss.org This modification helped to prevent unwanted side reactions on the indole nucleus. clockss.org

Key parameters of the Fischer indole synthesis and its variations are outlined in the table below:

Carbonyl Component Hydrazine Component Catalyst/Conditions Initial Product Notes
Pyruvic acidPhenylhydrazineLewis or Brønsted acid2-Indolecarboxylic acidCan be decarboxylated to indole alfa-chemistry.com
Isopropyl methyl ketoneo,m-Tolylhydrazine hydrochloridesAcetic acid, Room temperature2,3,3-TrimethylindoleninesHigh yield synthesis researchgate.net
Aldehyde/KetoneArylhydrazine[cmmim][BF4] (Ionic Liquid)Indole derivativeGreen and reusable catalyst system openmedicinalchemistryjournal.com
4-Dimethylaminobutyraldehyde diethyl acetalN-Ethoxycarbonyl-N-methyl-4-hydrazinobenzenemethanesulfonamideGlacial acetic acid, 75 °CN-Protected 5-substituted indoleImproved procedure to avoid by-products clockss.org

Nucleophilic Character and Additions Involving the Thiol Group

The sulfur atom of this compound, existing in tautomeric equilibrium with its corresponding thione form (3-methylindoline-2-thione), exhibits significant nucleophilic character. This nucleophilicity is central to its participation in a variety of addition reactions, most notably the thia-Michael addition.

Mechanistic Investigations of Thia-Michael Addition Reactions

The thia-Michael addition, or the conjugate addition of the thiol to α,β-unsaturated carbonyl compounds, is a cornerstone of the reactivity of this compound derivatives. The reaction is driven by the tautomerism of the indoline-2-thione (B1305242) to the aromatic 1H-indole-2-thiol, which enhances the nucleophilicity of the sulfur atom. d-nb.info This process allows for the formation of a carbon-sulfur bond at the β-position of the Michael acceptor.

A plausible mechanism involves the initial activation of the α,β-unsaturated system by a catalyst, followed by the nucleophilic attack of the thiol. For instance, in reactions with 1,2-diaza-1,3-dienes (DDs), the thia-Michael addition occurs at the terminal carbon of the azo-ene system. d-nb.info This leads to the formation of a non-isolable hydrazone intermediate, which can then undergo further transformations. d-nb.info

The efficiency and selectivity of thia-Michael additions can be influenced by various catalysts. While many methods exist, the use of catalysts like ferric chloride (FeCl₃), indium(III) chloride (InCl₃), and bismuth(III) triflate (Bi(OTf)₃) has been shown to be effective under mild conditions. srce.hrresearchgate.net For example, Fe₃O₄@MCM-41-OSO₃H, a magnetite-supported solid acid catalyst, has been successfully employed in one-pot, three-component reactions of indoles, aldehydes, and thiols. rsc.org The proposed mechanism for this transformation involves the formation of an iminium intermediate from the indole and aldehyde, which then undergoes a thia-Michael addition by the thiol. rsc.org

Table 1: Catalysts and Conditions for Thia-Michael Additions Involving Thiols

CatalystMichael Acceptor TypeConditionsKey FeaturesReference
Ferric Chloride (FeCl₃)α,β-Unsaturated CarbonylsRoom Temperature, 5-20 minClean, high-yielding, short reaction time srce.hr
Indium(III) Chloride (InCl₃)α,β-Unsaturated CarbonylsMethanol, Room TemperatureEfficient, cost-effective, mild conditions srce.hr
Bismuth(III) Triflate (Bi(OTf)₃)Electron-Deficient OlefinsNot specifiedEffective for conjugate additions researchgate.net
Fe₃O₄@MCM-41-OSO₃HIminium IntermediatesEthanol, Room TemperatureRecyclable, mild conditions, ease of work-up rsc.org
Lithium Hydroxide (LiOH)Chalcones, EnonesNeat, Room TemperatureHigh conversion, short reaction time, chemoselective srce.hr

Reactions with Electrophilic Reagents and Indole-3-Sulfenylation Mechanisms

The indole nucleus, particularly the C3 position, is susceptible to attack by electrophilic reagents. While this compound already possesses substituents at C2 and C3, understanding the general principles of indole sulfenylation provides insight into the reactivity of the core structure.

The direct sulfenylation of the indole ring, typically at the C3 position, is a common method for forming carbon-sulfur bonds. nih.gov This can be achieved using various sulfenylating agents like sulfenyl halides, N-thioimides, and disulfides, often requiring catalysts. nih.govrsc.org For instance, an iodophor-catalyzed system has been developed for the 3-sulfenylation of indoles using sulfonyl hydrazides as the sulfur source in an aqueous phase. nih.govrsc.org A proposed mechanism suggests that the iodophor activates the sulfonyl hydrazide to generate a reactive sulfur electrophile (PhSI), which is then attacked by the nucleophilic C3 position of the indole. nih.gov

When the C3 position is already substituted, as in 3-methylindole, sulfenylation can be directed to the C2 position. However, studies on the sulfenylation of indoles with excess sulfenyl chlorides reveal a more complex mechanism than direct C2 substitution. The reaction initially occurs at the C3 position, forming a 3-indolyl sulfide (B99878). acs.orgnih.gov With excess reagent, a second sulfenylation takes place, not by direct attack at C2, but via the formation of a 3,3-bis(sulfide) indoleninium intermediate. nih.gov This is followed by a rearrangement where one of the sulfide groups migrates to the C2 position, resulting in a stable 2,3-bis(sulfide) indole. acs.orgnih.gov This migratory pathway highlights the dynamic nature of substitutions on the indole ring.

Intramolecular Cyclization and Annulation Reactions Mediated by the Thiol Moiety

The thiol group in this compound derivatives is a powerful internal nucleophile, capable of mediating a variety of intramolecular cyclization and annulation reactions. These reactions provide efficient pathways to complex fused and spirocyclic heterocyclic systems.

Formation of Fused Heterocyclic Systems (e.g., Thiazolo[3,2-a]indoles)

A significant application of the intramolecular reactivity of indole-2-thiol derivatives is the synthesis of thiazolo[3,2-a]indoles. A practical and environmentally benign protocol has been developed for the assembly of these fused systems from 3-alkylated indoline-2-thiones (the tautomeric form of 3-alkyl-1H-indole-2-thiols) and 2-halo-ketones. nih.govacs.org This metal-free approach involves a formal [3+2] annulation that proceeds chemo- and regioselectively in water at 60 °C. acs.orgscribd.com

The reaction mechanism is believed to proceed via initial S-alkylation of the indole-2-thiol tautomer by the α-halo ketone, followed by an intramolecular condensation between the enolate (or enol) of the ketone and the indole nitrogen, and subsequent dehydration to form the fused thiazole (B1198619) ring. The structure of the resulting thiazolo[3,2-a]indole has been unequivocally confirmed by single-crystal X-ray diffraction analysis. nih.gov This method is scalable and tolerates a variety of substituents on both the indole and ketone components, allowing for the synthesis of a diverse library of derivatives. nih.govacs.org

Table 2: Synthesis of Substituted Thiazolo[3,2-a]indoles

Indoline-2-thione Substituent (Position 3)2-Halo-ketoneProductYieldReference
3-MethylEthyl 2-chloroacetoacetateMethyl 3,9-dimethylthiazolo[3,2-a]indole-2-carboxylate98% nih.gov
3-Methyl2-Chloro-1-phenylethan-1-one9-Methyl-3-phenylthiazolo[3,2-a]indole75% nih.gov
3-PropylEthyl 2-chloroacetoacetateEthyl 9-methyl-3-propylthiazolo[3,2-a]indole-2-carboxylate95% acs.org
3-BenzylEthyl 2-chloroacetoacetateEthyl 3-benzyl-9-methylthiazolo[3,2-a]indole-2-carboxylate92% acs.org

Spirocyclization Processes and Related Radical Pathways

The thiol group can also initiate radical-mediated spirocyclization reactions. In a notable example, indole-tethered ynones undergo a visible-light-induced dearomatizing spirocyclization in the presence of thiols, without the need for transition metal catalysts or photocatalysts. rsc.org Mechanistic studies, including radical trapping experiments, suggest a self-initiating radical chain process. rsc.orgwhiterose.ac.uk

The proposed mechanism involves the formation of an intramolecular electron donor-acceptor (EDA) complex between the indole (donor) and ynone (acceptor) moieties of the starting material. rsc.orgwhiterose.ac.uk Photoexcitation of this EDA complex with visible light leads to a single electron transfer (SET), forming a radical ion pair. This excited state is capable of abstracting a hydrogen atom from the thiol, generating a thiyl radical. whiterose.ac.uk This initiating thiyl radical then adds to the alkyne of another ynone molecule, triggering a 5-exo-trig cyclization onto the C3 position of the indole ring. rsc.org This forms a spirocyclic radical intermediate, which then propagates the chain by abstracting a hydrogen atom from another thiol molecule to yield the final sulfur-containing spirocycle. rsc.orgwhiterose.ac.uk

In other systems, thiols can act as "multitasking" reagents to promote non-radical dearomatizing spirocyclization cascades. For instance, 2-halo-indole-tethered ynones can be converted into functionalized quinolines in a three-step cascade initiated by a thiol. nih.gov The cascade begins with a thiol-promoted dearomatizing spirocyclization, followed by nucleophilic substitution of the halide by the thiolate, and finally a ring expansion to form the quinoline (B57606) ring. nih.govacs.org

Regioselective Functionalization and Substitutions on the Indole Nucleus (C2, C3, N1)

The regioselectivity of functionalization on the indole nucleus of this compound derivatives is a critical aspect of their chemistry. The existing methyl and thiol groups at C3 and C2, respectively, direct subsequent reactions.

Functionalization at C2: As discussed previously, the introduction of a second sulfide group onto an indole ring already bearing a C3-sulfide proceeds via a rearrangement mechanism that ultimately places the new sulfide at the C2 position. acs.orgnih.gov This demonstrates that even with a substituent at C3, the C2 position can be functionalized, albeit through an indirect pathway. Acid-promoted reactions of 3-alkylindoles with unactivated alkenes can also lead to regioselective C2-alkylation, providing products with a C2-branched alkyl group. nih.gov

Functionalization at C3: The C3 position is the most nucleophilic site in a typical indole. While this position is blocked in the parent compound, reactions involving the C3-methyl group or transformations that regenerate reactivity at C3 are relevant. For example, the synthesis of symmetrical and unsymmetrical 3,3-bis(indolyl)methane derivatives can be achieved via the CuI-catalyzed C-H functionalization of an indole with an indole-3-tosylhydrazone, which acts as a carbene precursor. researchgate.net This highlights the high regioselectivity for functionalization at the C3 position. researchgate.net

Functionalization at N1: The indole nitrogen (N1) is another key site for functionalization. Protection of the N-H group is a common strategy to modulate the reactivity of the indole ring and prevent undesired side reactions, such as N-H insertion during carbene transfer reactions. researchgate.net The introduction of a directing group, such as a tosyl group, at the N1 position can facilitate subsequent functionalization at specific positions on the indole core. Deprotection then reveals the N-H group. For instance, the regioselective 3-acylation of 2-substituted indoles can be achieved under basic conditions, where the reaction likely proceeds through the indolide anion formed by deprotonation at N1. nih.gov

Oxidation and Reduction Chemistry of Indole Thiols and their Disulfide Counterparts

The thiol group of this compound is a focal point of its chemical reactivity, particularly in redox reactions. The interconversion between the thiol form and its corresponding disulfide is a fundamental process with implications in both synthetic chemistry and biological systems.

The oxidation of indole thiols to their disulfide counterparts is a common transformation. libretexts.org This reaction involves the formation of a sulfur-sulfur bond between two thiol molecules, resulting in a disulfide dimer. Various oxidizing agents can achieve this conversion. For instance, mild oxidants such as molecular oxygen, often catalyzed by a metal or a redox mediator, can facilitate this coupling. rhhz.netchimicatechnoacta.ru Dimethyl sulfoxide (DMSO) has also been reported as an effective oxidant for converting thiols to disulfides under acidic conditions. biolmolchem.com The reactivity of thiols in these oxidation reactions can be influenced by their acidity. biolmolchem.com

The oxidation process can proceed through different mechanistic pathways. One common pathway is a one-electron oxidation that generates a thiyl radical (RS•). nih.gov Two of these thiyl radicals can then combine to form the disulfide bond (RSSR). nih.gov Another pathway involves a two-electron oxidation, which may proceed through a sulfenic acid intermediate (RSOH). nih.gov In biological contexts, the oxidation of thiol groups, such as in the amino acid cysteine, to form disulfide bridges is a crucial process for the stabilization of protein tertiary structures. libretexts.orglibretexts.org

The reverse reaction, the reduction of the disulfide back to the thiol, is also a critical process. This can be accomplished using various reducing agents. In a laboratory setting, reagents like zinc in an acidic medium are effective for cleaving the disulfide bond. libretexts.org In biological systems, this reduction is often carried out by coenzymes such as glutathione (B108866) (GSH) and enzymes like glutathione reductase. libretexts.org Laboratory-grade reducing agents like dithiothreitol (B142953) (DTT) and β-mercaptoethanol (BME) are also commonly used to maintain thiols in their reduced state by preventing disulfide formation. libretexts.org

The thiol-disulfide exchange is a related reaction where a thiol reacts with a disulfide, resulting in a new thiol and a new disulfide. This process occurs via a series of SN2-like displacement reactions where a thiolate anion acts as the nucleophile, attacking one of the sulfur atoms of the disulfide bond. libretexts.orgnih.gov

Reaction Type Reactant Reagent/Condition Product Reference
OxidationThis compoundO₂, catalystBis(3-methyl-1H-indol-2-yl) disulfide rhhz.net
OxidationThis compoundDimethyl sulfoxide (DMSO), HIBis(3-methyl-1H-indol-2-yl) disulfide biolmolchem.com
ReductionBis(3-methyl-1H-indol-2-yl) disulfideZn, AcidThis compound libretexts.org
Reduction (Biological Mimic)Bis(3-methyl-1H-indol-2-yl) disulfideDithiothreitol (DTT)This compound libretexts.org

Exploration of Homolytic Substitution (SH2') and Radical Trapping Mechanisms

The sulfur atom in this compound and its derivatives can participate in radical reactions, including homolytic substitution. A particularly relevant mechanism for probing radical pathways is the homolytic substitution at an allylic or similar reactive center, often denoted as SH2'. This type of reaction has been employed as a key step in radical trapping methods to elucidate complex reaction mechanisms involving thiols and indole derivatives. researchgate.netnih.govwhiterose.ac.uk

In these studies, specialized radical traps are used, which are designed to react with transient radical intermediates. The reaction of a short-lived radical with the trap proceeds via an SH2' mechanism, leading to a stable, characterizable product. This allows for the indirect detection and identification of the fleeting radical species that drive the reaction. researchgate.netresearchgate.net

For instance, the photochemical spirocyclisation of indole-ynones in the presence of thiols has been mechanistically investigated using SH2'-based radical trapping. researchgate.netwhiterose.ac.ukrsc.org In this process, a thiyl radical is generated from the thiol, which then initiates a cascade of radical reactions. rsc.org The use of a radical trap allows for the interception and identification of the key propagating radicals in the chain reaction, providing strong evidence for the proposed mechanism. researchgate.netwhiterose.ac.uk These trapping experiments have demonstrated that the indole moiety itself can act as a photoinitiator, forming an electron donor-acceptor (EDA) complex that facilitates the generation of the initial thiyl radical from the thiol under visible light. whiterose.ac.ukrsc.org

Thiyl radicals, once formed from indole thiols, are versatile intermediates. They can undergo addition to unsaturated systems like alkenes and alkynes, or participate in hydrogen atom transfer (HAT) processes, propagating a radical chain. rsc.orgresearchgate.netnih.gov Another related homolytic substitution mechanism is the intramolecular homolytic substitution (SHi), which has been observed in the cyclization of certain diyne systems mediated by thiyl radicals. nih.gov

The study of these radical pathways is crucial for understanding the reactivity of indole thiols and for designing novel synthetic methodologies. The ability of the thiol group to generate and react with radical species opens up a wide range of potential transformations.

Concept Description Relevance to Indole Thiols Reference
SH2' ReactionA homolytic substitution reaction occurring at an allylic or similarly activated position.Used as the basis for radical trapping methods to study reactions involving indole thiols. researchgate.netnih.gov
Radical TrappingA technique to detect and identify transient radical species by reacting them with a 'trap' molecule to form a stable product.Has been used to elucidate the mechanism of photochemical reactions of indole derivatives with thiols, identifying key thiyl radical intermediates. researchgate.netwhiterose.ac.ukresearchgate.net
Thiyl Radical GenerationFormation of a neutral sulfur-centered radical (RS•) from a thiol (RSH).Can be initiated photochemically from indole thiols, often involving an electron donor-acceptor (EDA) complex with the indole ring. rsc.orgnih.gov
Radical PropagationThe sequence of steps in a chain reaction where a radical reacts to form a new radical, continuing the chain.Thiyl radicals from indole thiols can propagate chains through addition to multiple bonds or hydrogen atom transfer. rsc.orgresearchgate.net

Strategic Derivatization and Construction of Complex Heterocyclic Scaffolds from 3 Methyl 1h Indole 2 Thiol

Synthesis of Sulfur-Containing Heterocycles as Fused or Pendant Systems

The inherent reactivity of the thiol group in 3-methyl-1H-indole-2-thiol, coupled with the adjacent indole (B1671886) nucleus, provides a powerful platform for the synthesis of various sulfur-containing heterocycles. These can be constructed as systems fused to the indole core or as pendant groups attached to the indole scaffold.

Formation of Thiazole (B1198619), Thiadiazole, and Thiophene (B33073) Derivatives

The synthesis of thiazole-containing indole derivatives can be achieved through multicomponent reactions. For instance, the reaction of an indole derivative, an aldehyde, and a thiol can lead to the formation of a thiazole ring. While direct synthesis from this compound is not explicitly detailed in readily available literature, the principles of thiazole synthesis, such as the Hantzsch reaction, suggest potential pathways. In a Hantzsch-type synthesis, the thiol functionality could react with an α-haloketone to form a key intermediate, which upon cyclization would yield a thiazole ring appended to the indole nucleus.

Thiadiazole derivatives, another important class of sulfur-containing heterocycles, are often synthesized from thiosemicarbazide (B42300) precursors. A plausible route starting from this compound could involve its conversion to a thiosemicarbazide derivative, followed by cyclization. For example, reaction of the thiol with a hydrazine (B178648) derivative and a source of carbon, such as carbon disulfide or a carboxylic acid, could lead to the formation of a 1,3,4-thiadiazole (B1197879) ring.

The construction of thiophene rings fused to the indole core, creating thieno[b]indoles, is a significant area of research. These compounds are often prepared through cyclization reactions of appropriately substituted indoles. One established method involves the reaction of an indole-2-thiol with an α-haloketone or α-haloester, followed by intramolecular cyclization to form the thiophene ring. This approach could be directly applicable to this compound, providing a direct route to 3-methylthieno[3,2-b]indoles.

Assembly of Oxadiazole, Pyrazole (B372694), and Thiazolidinone Scaffolds

The synthesis of oxadiazole- and pyrazole-containing indole derivatives often involves the cyclization of hydrazide or hydrazone intermediates. Starting from this compound, a multi-step sequence could be envisioned. For example, S-alkylation with an appropriate halo-ester, followed by reaction with hydrazine hydrate, would yield a key hydrazide intermediate. This intermediate could then be cyclized to form a 1,3,4-oxadiazole (B1194373) ring by reacting with reagents like carbon disulfide (followed by extrusion of H₂S) or triethyl orthoformate. Alternatively, reaction of the hydrazide with a β-dicarbonyl compound could lead to the formation of a pyrazole ring.

Thiazolidinone rings are commonly synthesized by the reaction of a Schiff base with a compound containing a thiol and a carboxylic acid functionality, such as thioglycolic acid. An alternative approach starting from this compound could involve a multi-component reaction. For instance, the reaction of the thiol with an amine and an α,β-unsaturated carbonyl compound could potentially lead to the formation of a thiazolidinone ring attached to the indole nucleus.

Construction of Indole-Annulated and Spiro-Indoline Heterocycles

The synthesis of indole-annulated heterocycles involves the formation of a new ring that is fused to the indole core. The reactivity of this compound can be harnessed for such transformations. For example, S-alkylation with a bifunctional electrophile, such as a dihaloalkane, could be followed by an intramolecular cyclization involving the indole nitrogen or the C3-position to form a new fused ring.

Spiro-indoline heterocycles are characterized by a spirocyclic junction at the C3 position of the indole ring. The synthesis of these complex structures often starts from isatin (B1672199) or indole-2,3-dione. However, the C3-methyl group of this compound presents a potential handle for the construction of spirocyclic systems. For instance, functionalization of the methyl group to introduce a reactive species, followed by an intramolecular cyclization involving a substituent at the C2-thio position, could lead to the formation of a spiro-indoline.

S-Alkylation and S-Aralkylation of the Thiol Functionality for Structural Diversification

The nucleophilic thiol group of this compound readily undergoes S-alkylation and S-aralkylation upon reaction with various electrophiles, providing a straightforward method for structural diversification. This reaction is typically carried out in the presence of a base to generate the more nucleophilic thiolate anion. A wide range of alkyl and aralkyl halides can be employed to introduce diverse substituents at the sulfur atom.

The resulting 2-(alkylthio)-3-methyl-1H-indoles and 2-(aralkylthio)-3-methyl-1H-indoles are valuable intermediates for further synthetic transformations. The introduced alkyl or aralkyl group can be further functionalized, or it can influence the reactivity of the indole ring in subsequent reactions.

ElectrophileReagent/ConditionsProduct
Methyl iodideBase (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, Acetone)3-Methyl-2-(methylthio)-1H-indole
Ethyl bromideBase (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, Acetone)2-(Ethylthio)-3-methyl-1H-indole
Benzyl chlorideBase (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, Acetone)2-(Benzylthio)-3-methyl-1H-indole
Propargyl bromideBase (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, Acetone)3-Methyl-2-(prop-2-yn-1-ylthio)-1H-indole
Ethyl bromoacetateBase (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, Acetone)Ethyl 2-((3-methyl-1H-indol-2-yl)thio)acetate

Modular Synthesis of Bi-Heterocyclic and Poly-Heterocyclic Indole Conjugates

The concept of modular synthesis allows for the efficient construction of complex molecules by coupling pre-functionalized building blocks. This compound and its derivatives serve as excellent platforms for such strategies, enabling the synthesis of bi-heterocyclic and poly-heterocyclic indole conjugates.

A common approach involves the initial S-alkylation of this compound with a linker that contains a reactive handle for a subsequent coupling reaction. For example, S-alkylation with a halo-substituted heterocycle can directly link the indole to another heterocyclic ring.

Alternatively, the S-alkylated derivative can be further elaborated. For instance, an S-alkylated indole bearing a terminal alkyne can undergo a click reaction (e.g., a Huisgen 1,3-dipolar cycloaddition) with an azido-functionalized heterocycle to form a triazole-linked bi-heterocyclic conjugate. Similarly, palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Suzuki coupling, can be employed to connect the S-functionalized indole to other heterocyclic systems.

Development of Novel Synthetic Reagents and Intermediates from this compound

The unique reactivity of this compound has led to its use in the development of novel synthetic reagents and intermediates. The S-alkylation products, for example, can be considered as stable, yet reactive, building blocks for more complex syntheses.

The introduction of specific functional groups onto the sulfur atom can generate versatile intermediates. For example, S-alkylation with an allyl group provides a substrate for subsequent transformations involving the double bond. Similarly, the introduction of a propargyl group provides a handle for a variety of coupling and cyclization reactions.

Furthermore, the indole nucleus itself can be functionalized to create more elaborate synthetic intermediates. For instance, Vilsmeier-Haack formylation of an S-alkylated this compound could introduce a formyl group at the C3-position of the indole ring, providing an additional site for chemical modification and the construction of polycyclic systems. The combination of the reactive thiol group and the versatile indole scaffold makes this compound a valuable starting material for the generation of a wide range of novel and useful synthetic intermediates.

Advanced Spectroscopic and Structural Characterization Methodologies in 3 Methyl 1h Indole 2 Thiol Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C, 2D-NMR Techniques)

To confirm the structural integrity of 3-Methyl-1H-indole-2-thiol, ¹H and ¹³C NMR spectroscopy would be essential. ¹H NMR would be expected to show distinct signals for the N-H proton, the aromatic protons on the benzene (B151609) ring, and the methyl group protons. The thiol proton (-SH) may appear as a broad singlet. ¹³C NMR would provide data on the chemical shifts of the nine carbon atoms in the molecule, with the carbon bearing the thiol group (C2) showing a characteristic downfield shift. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity between protons and carbons for unambiguous assignment.

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry would be utilized to confirm the molecular weight and elemental composition of this compound (C₉H₉NS). High-resolution mass spectrometry (HRMS) would provide a precise mass measurement to validate the molecular formula. The fragmentation pattern observed in the mass spectrum, typically generated by electron ionization (EI), would offer structural insights. Expected fragmentation might include the loss of the thiol group or cleavage of the indole (B1671886) ring, providing further confirmation of the compound's structure.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

IR spectroscopy would be employed to identify the key functional groups present in the molecule. Characteristic absorption bands would be expected for the N-H stretch (typically around 3400 cm⁻¹), the S-H stretch (a weaker absorption around 2550-2600 cm⁻¹), aromatic C-H stretches (above 3000 cm⁻¹), and C=C stretches of the aromatic rings (around 1450-1600 cm⁻¹). The presence and position of these bands would serve as qualitative confirmation of the indole and thiol moieties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

UV-Vis spectroscopy would reveal information about the electronic transitions within the conjugated system of the this compound molecule. The indole ring system typically exhibits characteristic absorption maxima (λmax) in the UV region. The introduction of the thiol group at the C2 position would be expected to influence the position and intensity of these absorption bands compared to unsubstituted or differently substituted indoles.

Elemental Analysis for Purity and Stoichiometric Confirmation

Elemental analysis would provide the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a purified sample. The experimental percentages would be compared against the theoretical values calculated from the molecular formula (C₉H₉NS) to confirm the compound's stoichiometric purity. This technique is fundamental for validating the synthesis of a new or previously uncharacterized compound.

Future Research Directions and Perspectives in 3 Methyl 1h Indole 2 Thiol Chemistry

Innovation in Green Chemistry Approaches for Sustainable Synthesis

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact by designing safer and more efficient chemical processes. Future research on 3-Methyl-1H-indole-2-thiol will likely prioritize the development of sustainable synthetic routes that minimize hazardous waste and energy consumption.

Key areas of innovation include:

Use of Green Solvents: Shifting from traditional volatile organic compounds to environmentally benign solvents like water, ethanol, or ionic liquids is a primary goal. nih.govmdpi.com For instance, procedures using water as a solvent for the synthesis of other indole (B1671886) derivatives have proven effective and are advantageous in terms of toxicity and environmental safety. openmedicinalchemistryjournal.com

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product is crucial. This involves exploring cascade reactions where multiple bond-forming events occur in a single pot, thereby reducing purification steps and waste. acs.org

Energy Efficiency: Investigating alternative energy sources such as microwave or ultrasonic irradiation can significantly shorten reaction times and reduce energy consumption compared to conventional heating methods. mdpi.com

Renewable Feedstocks: Long-term research may focus on deriving the indole scaffold from renewable biomass sources rather than petroleum-based starting materials, aligning with the broader goals of a sustainable chemical industry.

Green Chemistry ApproachObjectivePotential Advantage for this compound SynthesisReference
Aqueous-Phase SynthesisReplace volatile organic solvents with water.Reduced toxicity, improved safety, lower environmental impact. nih.govopenmedicinalchemistryjournal.com
Microwave-Assisted SynthesisUtilize microwave irradiation instead of conventional heating.Drastically reduced reaction times and energy consumption. mdpi.com
Solvent-Free ReactionsConduct reactions without a solvent medium.Eliminates solvent waste, simplifies product isolation. mdpi.com
Metal-Free CatalysisAvoid heavy or toxic metal catalysts.Reduces toxic waste and potential product contamination. nih.gov

Exploration of Novel Catalytic Systems for Unprecedented Transformations

Catalysis is fundamental to unlocking new chemical transformations. For this compound, the development of novel catalytic systems will be essential for functionalizing both the indole core and the thiol group with greater precision and efficiency.

Future research will likely explore:

Heterogeneous Catalysts: The use of solid-supported catalysts, such as phosphate-grafted SnO₂–ZrO₂ composites or functionalized chitosan, offers significant advantages like improved recyclability, high catalytic activity, and simplified product purification. nih.gov These systems could be adapted for the synthesis or modification of this compound.

Photocatalysis: Visible-light-driven photocatalysis represents a sustainable and powerful tool for organic synthesis. acs.org Engineering carbon dot-based photocatalysts with anchored thiol groups has been shown to facilitate efficient radical generation for transformations on the indole nucleus. acs.org This approach could enable novel C-H functionalization or cross-coupling reactions at various positions of the this compound molecule.

Biocatalysis: Employing enzymes as catalysts offers unparalleled selectivity under mild, aqueous conditions. Future work could involve screening for or engineering enzymes capable of catalyzing the synthesis of the indole thiol or performing stereoselective transformations on the molecule.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry and in silico techniques have become indispensable tools for modern chemical research, allowing for the prediction of molecular properties, reaction mechanisms, and spectral data. researchgate.net For this compound, advanced computational modeling can accelerate discovery and deepen understanding.

Prospective applications include:

Reaction Mechanism Elucidation: Using methods like Density Functional Theory (DFT), researchers can model transition states and reaction pathways to understand how this compound is formed and how it reacts. This insight is crucial for optimizing reaction conditions and predicting the feasibility of new transformations.

Predictive Synthesis: Computational models can help screen potential catalysts and reaction conditions before they are tested in the lab, saving time and resources. nih.gov By modeling the interactions between the indole thiol substrate and a proposed catalyst, researchers can predict which systems are most likely to be successful.

Property Prediction: The electronic and photophysical properties of new materials derived from this compound can be predicted computationally. This is particularly relevant for its potential applications in materials science, such as in the design of functional dyes or electronic materials.

Computational TechniqueApplication AreaPotential Insight for this compoundReference
Density Functional Theory (DFT)Reaction Mechanism StudiesCalculation of activation energies and transition state geometries to optimize synthetic routes. researchgate.net
Molecular DockingBiological Activity PredictionModeling interactions with biological targets to guide the design of new bioactive molecules. researchgate.netnih.gov
Time-Dependent DFT (TD-DFT)Electronic PropertiesPrediction of absorption and emission spectra for applications in functional materials and quantum dots. researchgate.net

Application of this compound as a Synthon in Complex Molecule Construction

The unique combination of a nucleophilic thiol group and a reactive indole core makes this compound a valuable synthon, or building block, for the synthesis of more complex molecules. Its strategic use can streamline the construction of novel heterocyclic systems and natural product analogues.

Future directions in this area involve:

Cascade Reactions: Designing multi-step cascade reactions initiated by the indole thiol moiety. For example, the thiol can act as a multitasking reagent to promote dearomatizing spirocyclization and nucleophilic substitution, enabling the conversion of indoles into more complex structures like functionalized quinolines in a single pot. acs.org

Multicomponent Reactions (MCRs): Developing novel MCRs that incorporate this compound as a key component. MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, adhering to the principles of green chemistry.

Synthesis of Fused Heterocycles: Using the indole thiol as a precursor for synthesizing fused ring systems. For instance, reactions involving the thiol and adjacent positions on the indole ring could lead to the formation of novel thia-fused indole scaffolds, which are of interest in medicinal chemistry.

Integration of Indole Thiols into Emerging Areas of Materials Science (e.g., Quantum Dots, Functional Materials)

The unique electronic properties of the indole ring combined with the strong coordinating ability of the thiol group make this compound a promising candidate for applications in materials science. Thiols are widely used as capping agents or ligands to stabilize semiconductor nanoparticles like quantum dots (QDs), passivating their surface and influencing their electronic and optical properties. researchgate.netnih.gov

Future research is expected to focus on:

Quantum Dot Ligands: Investigating this compound as a surface ligand for QDs, such as those made from Cadmium Selenide (CdSe) or Copper Indium Disulfide (CIS). rsc.orgwwu.edu The indole moiety could modulate the electronic properties of the QD surface, potentially enhancing quantum yield or enabling new functionalities like charge transfer. nih.gov The thiol group provides a strong anchor to the QD surface, ensuring stability. researchgate.net

Functional Polymers: Incorporating the this compound unit into polymer backbones or as pendant groups. The resulting materials could exhibit interesting conductive, photoluminescent, or sensing properties. Thiol-ene click reactions, which can be initiated by QD photocatalysts, offer an efficient method for creating such advanced polymer-inorganic hybrid materials. rsc.org

Carbon Dot Functionalization: Covalently anchoring indole thiols onto the surface of carbon dots (CDs) to create bifunctional, metal-free photocatalysts. acs.org The thiol group can act as a hole acceptor, accelerating charge separation and enabling efficient generation of radicals for organic transformations. acs.org This demonstrates a path toward creating tailored, sustainable catalysts for a variety of chemical reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.